

An In-depth Technical Guide to the Bell XP-59A Development Program

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XP-59

Cat. No.: B15567716

[Get Quote](#)

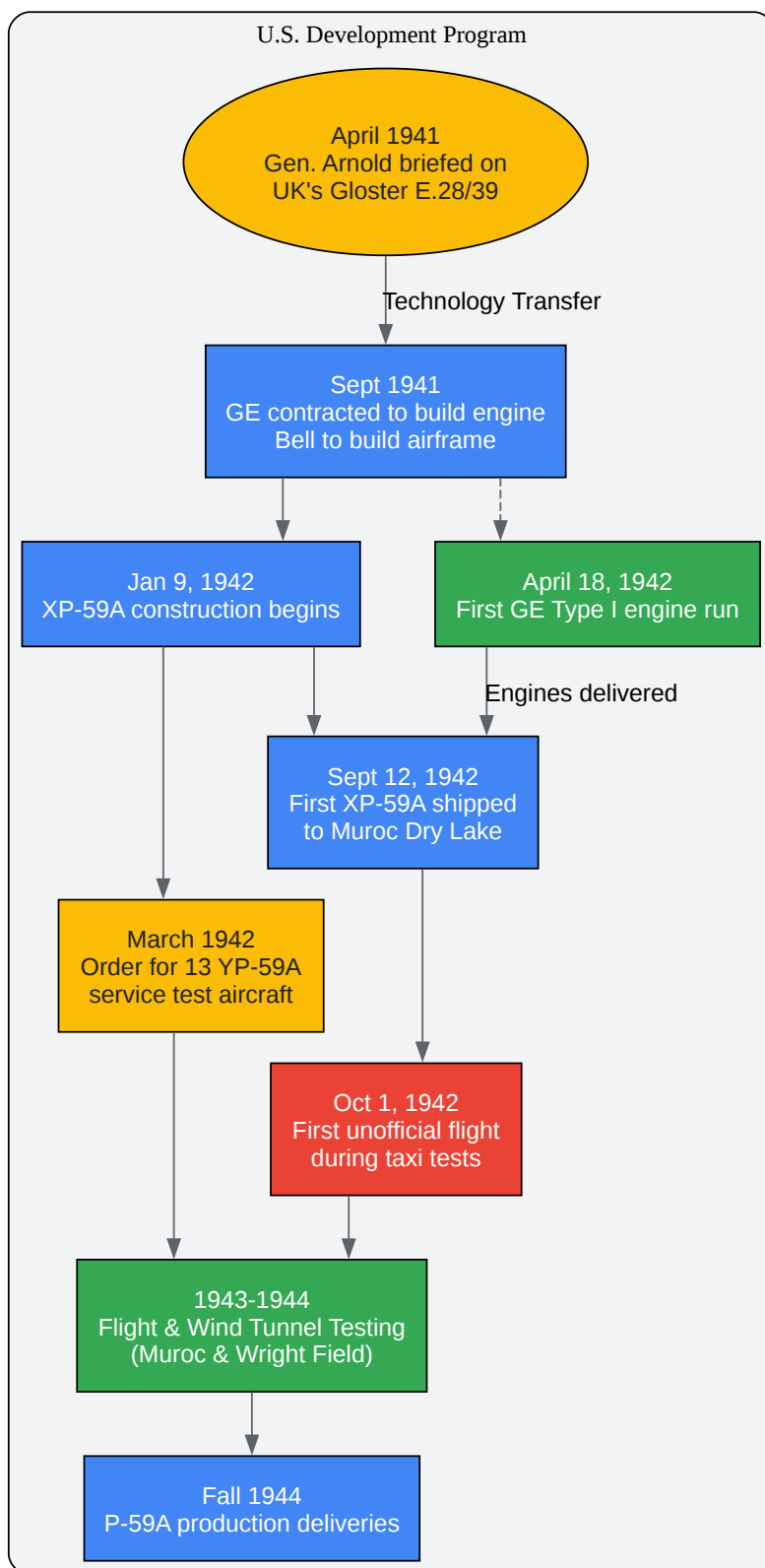
Foreword: This document provides a technical overview of the development of the Bell **XP-59A** Airacomet, the first American jet-powered aircraft. The program, born out of the immense technological pressures of World War II, was conducted under a veil of secrecy and marked the United States' entry into the jet age. While detailed experimental protocols from the 1940s are not fully available in public archival records, this guide synthesizes available data to reconstruct the methodologies, present quantitative specifications, and illustrate the logical workflow of this pioneering project.

Program Inception and Timeline

The development of the **XP-59A** was a direct response to intelligence on jet propulsion advancements in Great Britain and Germany. In April 1941, General Henry "Hap" Arnold of the U.S. Army Air Corps (USAAC) was briefed on Britain's top-secret Gloster E.28/39 aircraft, powered by a Whittle centrifugal turbojet.^{[1][2]} This initiated a technology transfer under the Lend-Lease program, bringing the Whittle engine design to the United States.^[2]

General Electric (GE), with its extensive experience in turbine and turbosupercharger manufacturing, was selected to produce an American version of the engine.^{[3][4]} Bell Aircraft Corporation was chosen to design and build the airframe, partly due to its proximity to GE's plant and its reputation for advanced designs. The entire project was shrouded in secrecy; the designation "**XP-59**" was a deliberate misdirection, originally belonging to a canceled propeller-driven project, to avoid attracting attention. To further conceal the nature of the aircraft during ground transport, a fake wooden propeller was often mounted on its nose.

The key milestones of the program are illustrated in the development workflow below.



[Click to download full resolution via product page](#)

Diagram 1: **XP-59A** Development and Testing Workflow.

Quantitative Data: Specifications and Performance

The **XP-59A** and its subsequent variants (YP-59A, P-59A/B) were subjects of continuous evaluation. The quantitative data gathered during this program laid the groundwork for future American jet aircraft.

Specification	Value (Imperial)	Value (Metric)
Crew	1	1
Length	38 ft 2 in	11.63 m
Wingspan	45 ft 6 in	13.87 m
Height	12 ft 4 in	3.76 m
Wing Area	386 sq ft	35.9 m ²
Empty Weight	7,940 lb	3,600 kg
Max Takeoff Weight	12,700 lb	5,760 kg
Source:		

Specification	XP-59A	YP-59A	P-59B
Powerplant	2x GE Type I-A	2x GE I-16 (J31)	2x J31-GE-5
Thrust per Engine	1,250 lbf (5.6 kN)	1,650 lbf (7.3 kN)	2,000 lbf (8.9 kN)
Maximum Speed	~390 mph (628 km/h)	409 mph (658 km/h)	413 mph (664 km/h)
Range	~240 mi (386 km)	~400 mi (644 km)	Not Specified
Service Ceiling	46,200 ft (14,080 m)	43,200 ft (13,167 m)	46,200 ft (14,080 m)
Rate of Climb	~3,200 ft/min	Not Specified	Not Specified
Source:			

Component	Details
Cannon	1 × 37 mm M4 cannon
Machine Guns	3 × .50 cal (12.7 mm) machine guns
Source:	

Early flight tests revealed that the **XP-59A**'s performance was underwhelming. It was found to be an unstable gun platform, with the entire airframe shaking during firing trials. Furthermore, in mock combat trials, it was outclassed by contemporary piston-engine fighters like the P-51 Mustang and P-47 Thunderbolt. This relegated the P-59 series to a training role, familiarizing pilots with the characteristics of jet aircraft.

Experimental Protocols and Methodologies

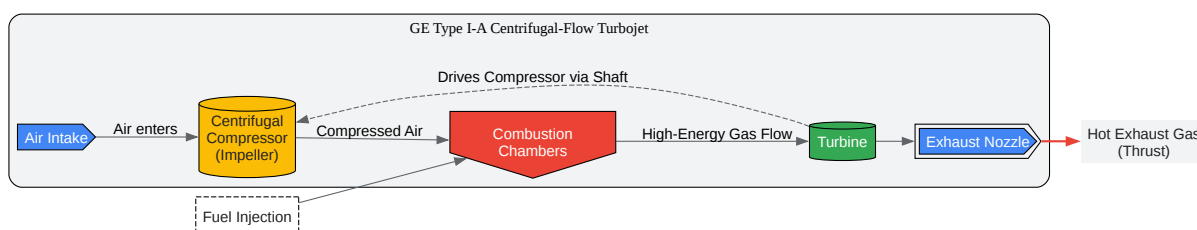
Detailed, step-by-step experimental protocols for the **XP-59A** program are scarce in publicly accessible archives. However, the overall testing methodology can be reconstructed from available records, focusing on engine development, aerodynamic validation, and flight testing.

The heart of the **XP-59A** was its powerplant, the General Electric Type I-A turbojet, which was based on the British Whittle W.2B design.

- **Initial Benchmarking:** The development process began in October 1941 when GE received a Whittle W.1X engine and plans for the W.2B. This allowed GE engineers to gain experience by running the British engine at their Lynn, Massachusetts facility.
- **Component Manufacturing:** Leveraging their expertise in turbosuperchargers, GE began producing components for their own engine, designated the Type I. To maintain secrecy, the project was often referred to as the "Type I Supercharger."
- **Static Testing:** The first GE Type I engine was successfully run on a test stand on April 18, 1942. These tests focused on measuring thrust output, fuel consumption, and operational temperatures. Early runs experienced issues with stalling before reaching full engine speed, a problem also encountered by the British.

- **Iterative Improvement:** The modified Type I-A engine, which produced 1,250 lbf of thrust, was tested on May 18, 1942. Later versions, like the I-16 (J31), underwent further testing and refinement to increase thrust for the YP-59A and P-59A models.

The operational principle of this early centrifugal-flow turbojet is illustrated below.



[Click to download full resolution via product page](#)

Diagram 2: Principle of the GE I-A Centrifugal Turbojet.

The **XP-59A** airframe, while revolutionary in its propulsion, was aerodynamically conventional.

- **Wind Tunnel Analysis:** A 1/16-scale model of the **XP-59A** was tested in the wind tunnel at Wright Field, Ohio, to define the aircraft's final shape and aerodynamic characteristics. In early 1944, a full-scale Airacomet was tested in the Altitude Wind Tunnel at the NACA (National Advisory Committee for Aeronautics) facility in Cleveland, which resulted in modifications that increased the I-16 engine's performance by 25%.
- **Structural Integrity:** Standard structural tests were performed on components to ensure they could withstand the anticipated flight loads. The design featured a flush-riveted monocoque fuselage and a conventional tail unit.

The flight test program was conducted at the remote Muroc Army Air Field (now Edwards Air Force Base) to ensure secrecy.

- **Initial Taxiing and First Flight:** The first prototype (s/n 42-108784) arrived at Muroc on September 12, 1942. On October 1, 1942, during high-speed taxi trials, Bell test pilot Robert M. Stanley allowed the aircraft to become airborne briefly. The first official flight was conducted the following day.
- **Flight Envelope Expansion:** Initial flights were cautious, with the landing gear remaining extended and altitudes kept low. Subsequent tests methodically explored the aircraft's performance envelope, including its speed, altitude ceiling, and handling characteristics.
- **Data Collection:** Shortly after the first flights, the gun bay of the first prototype was converted into an open cockpit for a flight test observer to record data, making it the world's first two-seat jet.
- **Comparative Analysis:** The YP-59A service test models were evaluated against conventional fighters. These trials highlighted the Airacomet's performance deficiencies, particularly its lack of speed and maneuverability compared to its propeller-driven counterparts. One YP-59A was also exchanged with the Royal Air Force for a Gloster Meteor for comparative evaluation.

Conclusion

The Bell **XP-59A** Airacomet development program, while not producing a combat-effective fighter, was a critical first step for the United States in the field of jet propulsion. The archival records show a program defined by extreme secrecy, rapid adaptation of foreign technology, and a methodical, if rudimentary, test program. The quantitative data and testing methodologies, though lacking the performance desired at the time, provided invaluable experience and data that directly influenced subsequent, more successful designs like the Lockheed P-80 Shooting Star, truly launching the U.S. into the jet age.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. planesoffame.org [planesoffame.org]
- 2. Bell P 59 Airacomet [pilotfriend.com]
- 3. GE I-A Whittle Gas Turbine Engine [combatairmuseum.org]
- 4. emerald.com [emerald.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Bell XP-59A Development Program]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15567716#archival-records-of-the-bell-xp-59a-development-program]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com